Pentane-1,5-disulfonamide

Description

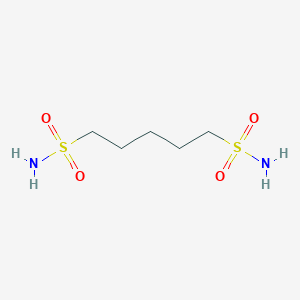

Pentane-1,5-disulfonamide is a bifunctional organic compound characterized by a linear pentane backbone substituted with sulfonamide (-SO$2$NH$2$) groups at both terminal positions. Sulfonamides are generally known for their stability, hydrogen-bonding capacity, and roles in medicinal chemistry (e.g., enzyme inhibition or antimicrobial activity) .

Properties

Molecular Formula |

C5H14N2O4S2 |

|---|---|

Molecular Weight |

230.3 g/mol |

IUPAC Name |

pentane-1,5-disulfonamide |

InChI |

InChI=1S/C5H14N2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2,(H2,6,8,9)(H2,7,10,11) |

InChI Key |

SSKPJJMXGBBLPA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)N)CCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,5-disulfonamide typically involves the reaction of pentane-1,5-diamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:

Reactants: Pentane-1,5-diamine and sulfonyl chloride.

Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-disulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide groups can yield amines.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of pentane-1,5-disulfonic acid.

Reduction: Formation of pentane-1,5-diamine.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Pentane-1,5-disulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentane-1,5-disulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

a) 2-(Phosphonomethyl)pentane-1,5-dioic acid (2-PMPA)

- Structure: Contains a pentane backbone with phosphonomethyl (-PO$3$H$2$) and carboxylic acid (-COOH) groups.

- Applications : Acts as a glutamate carboxypeptidase II inhibitor, demonstrating neuroprotective effects in preclinical studies .

- Comparison: Unlike Pentane-1,5-disulfonamide, 2-PMPA’s phosphono and carboxyl groups enhance its metal-binding capacity, making it more suitable for enzyme inhibition. Sulfonamides, however, may exhibit greater hydrolytic stability due to the robust C-S bond.

b) Cadaverine (Pentane-1,5-diamine)

- Structure : Linear diamine with NH$_2$ groups at both ends.

- Applications : Involved in cellular processes like migrasome formation () and bacterial metabolism.

- Diamines like cadaverine are more basic and prone to protonation under physiological conditions.

c) Pentane-1,5-diol

- Structure : Features hydroxyl (-OH) groups instead of sulfonamides.

- Applications : Used in dermatology as a humectant and antimicrobial agent due to its hygroscopicity and mild toxicity .

- Comparison: The hydroxyl groups render it more hydrophilic than sulfonamides, favoring topical formulations.

Functional Group Variations

a) Disodium 1,5-dihydroxypentane-1,5-disulphonate

- Structure : Sulfonate (-SO$_3^-$Na$^+$) groups replace sulfonamides.

- Applications : Used as a stabilizer (e.g., glutaraldehyde bisulfite in disinfectants) .

- Comparison : Sulfonates are highly water-soluble and ionic, whereas sulfonamides are less polar and may penetrate lipid membranes more effectively.

b) 1,5-Bis(diphenylphosphino)pentane

- Structure : Phosphine (-PPh$_2$) substituents on the pentane chain.

- Applications : A ligand in catalysis (e.g., transition-metal complexes) .

- Comparison : The bulky phosphine groups confer steric effects and electron-donating properties, contrasting with sulfonamides’ electron-withdrawing nature.

Research Findings and Efficacy

- Antimicrobial Activity : Pentane-1,5-diol demonstrates in vitro efficacy against aerobic bacteria, but sulfonamides (e.g., sulfonamide antibiotics) often exhibit broader-spectrum activity due to their ability to inhibit folate synthesis .

- Neuroprotection: 2-PMPA’s phosphono group enhances its binding to metalloenzymes, achieving nanomolar inhibitory concentrations, a feature less common in sulfonamides .

- Catalytic Utility: Phosphine-containing analogs like 1,5-Bis(diphenylphosphino)pentane are preferred in catalysis, whereas sulfonamides are underutilized in this field .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.